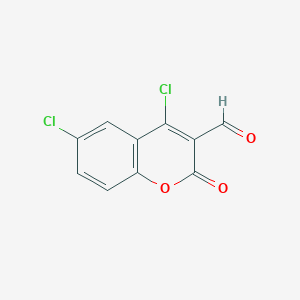
4,6-Dichlor-3-formylcumarin
Übersicht
Beschreibung
4,6-Dichloro-3-formylcoumarin is a yellow crystalline powder . It is a coumarin derivative with the molecular formula C10H4Cl2O3 and a molecular weight of 243.04 .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-3-formylcoumarin is represented by the SMILES string [H]C(=O)C1=C(Cl)c2cc(Cl)ccc2OC1=O . The InChI key is OKMFWQALBSVSDG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,6-Dichloro-3-formylcoumarin is a yellow crystalline powder . It has a melting point of 147-151°C (lit.) . The molecular weight is 243.04 .Wissenschaftliche Forschungsanwendungen
4,6-Dichlor-3-formylcumarin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Synthese von Cumarinderivaten
This compound dient als vielseitiger Baustein für die Synthese verschiedener Cumarinderivate. Diese Derivate haben potenzielle Anwendungen in der Pharmazie, Agrochemie und in Farbstoffen. Die Formylgruppe der Verbindung ermöglicht Reaktionen wie die Knoevenagel-Kondensation, die zur Bildung von 3,4-substituierten Cumarinen und anderen kondensierten Ringsystemen führt .
Entwicklung von Biaryl-Lactonen
Diese Verbindung wird zur Herstellung von Biaryl-Lactonen verwendet, bei denen es sich um Benzo[c]chromen-6-one handelt. Diese Strukturen sind aufgrund ihrer potenziellen biologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften, von Bedeutung .
Einkapselung in metallorganischen Gerüsten (MOFs)
Forschungen haben gezeigt, dass this compound erfolgreich in kaliumbasierten Perylen-tetracarbonsäure-MOFs eingekapselt werden kann. Diese Einkapselung kann zu Anwendungen in Medikamentenabgabesystemen und zur Entwicklung neuartiger Materialien mit spezifischen Lichtemissions- oder katalytischen Eigenschaften führen .
Proteomikforschung
Die Verbindung wird in der Proteomikforschung aufgrund ihrer Reaktivität und ihrer Fähigkeit zur Bildung komplexer Strukturen mit Proteinen eingesetzt. Dies kann zum Verständnis von Proteinfunktionen und -interaktionen auf molekularer Ebene beitragen .
Organische Synthesereaktionen
Es wird in verschiedenen organischen Synthesereaktionen verwendet, darunter mikrowellengestützte Reaktionen, organokatalysierte Reaktionen, Übergangsmetall-katalysierte Reaktionen und grüne Reaktionsprotokolle. Diese Methoden sind entscheidend für die Entwicklung nachhaltiger und effizienter Synthesewege .
Fluoreszierende Sonden
Die Struktur der Verbindung ermöglicht die Herstellung fluoreszierender Sonden, die in der Bioimaging- und Diagnostik eingesetzt werden, um zelluläre Prozesse zu visualisieren und Krankheiten zu erkennen.
Hinweis: Die oben genannten Anwendungen basieren auf den Informationen, die aus den Suchergebnissen und meinem internen Wissen bis 2021 verfügbar sind. Für detailliertere Informationen zu jeder Anwendung wären weitere Recherchen und der Zugriff auf wissenschaftliche Datenbanken erforderlich.
RSC Article on 4-Chloro-3-formylcoumarin MilliporeSigma on 4-Chloro-3-formylcoumarin Santa Cruz Biotechnology on 4,6-Dichloro-3-formylcoumarin Springer Article on Encapsulation in MOFs
Eigenschaften
IUPAC Name |
4,6-dichloro-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMFWQALBSVSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361494 | |
| Record name | 4,6-Dichloro-3-formylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51069-87-5 | |
| Record name | 4,6-Dichloro-3-formylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-3-formylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


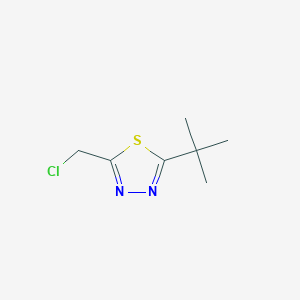

![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)

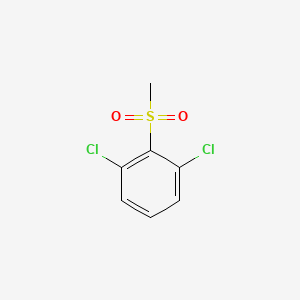



![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)
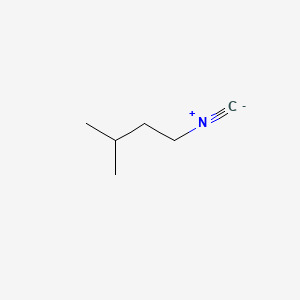
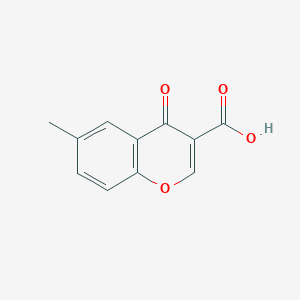
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)

